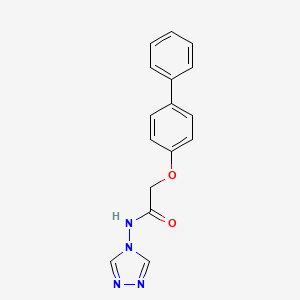![molecular formula C14H20FN3S B4183070 N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4183070.png)
N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea
Descripción general
Descripción
N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea, also known as FPTU, is a chemical compound that has gained significant attention in the field of scientific research. FPTU belongs to the class of thiourea derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea is not fully understood. However, it has been proposed that N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been reported to inhibit the activity of dipeptidyl peptidase 4 (DPP-4), which is a target for the treatment of type 2 diabetes. Moreover, N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been found to inhibit the replication of hepatitis B virus by targeting the viral polymerase.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is mediated by the activation of caspases, which are enzymes that play a key role in the apoptotic pathway. N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been reported to improve glucose metabolism by increasing insulin sensitivity and glucose uptake in skeletal muscle. Furthermore, N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to reduce the levels of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), which are implicated in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has several advantages for lab experiments. It is a stable and easily synthesizable compound, which makes it readily available for research purposes. Moreover, N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been extensively studied for its biological activities, which makes it a promising candidate for drug development. However, N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has some limitations for lab experiments. It has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been found to interact with some enzymes and proteins non-specifically, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the research on N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea. One of the most promising areas is the development of N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea as a potential anticancer agent. Further studies are needed to elucidate the exact mechanism of action of N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea in cancer cells and to optimize its pharmacological properties. Another area of interest is the use of N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea for the treatment of diabetes and other metabolic disorders. Moreover, N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been reported to exhibit antiviral and antifungal activities, which make it a potential candidate for the development of antiviral and antifungal drugs. Furthermore, the development of N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea derivatives with improved pharmacological properties and reduced toxicity is another area of research.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antidiabetic, antiviral, and antifungal activities. N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to improve glucose tolerance and insulin sensitivity in diabetic animal models. Moreover, N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been reported to exhibit potent antiviral activity against hepatitis B virus and herpes simplex virus type 1. Additionally, N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(2-piperidin-1-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3S/c15-12-4-6-13(7-5-12)17-14(19)16-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDXFERDNSNZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=S)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-furylmethyl)-1-piperazinecarbothioamide](/img/structure/B4182989.png)


![3-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4183008.png)
![1-[(3-methyl-4-nitrophenoxy)acetyl]-1H-pyrazole](/img/structure/B4183027.png)

![methyl [3-(2-oxo-1-pyrrolidinyl)propyl]carbamate](/img/structure/B4183047.png)

![1-(2-fluorophenyl)-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4183051.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4183072.png)

![2-(1-adamantyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4183087.png)

